molecular formula C16H13N3O3S B5819758 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B5819758
M. Wt: 327.4 g/mol
InChI Key: LXCBJAVUFURVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, also known as DMNB, is a chemical compound that has been extensively studied in the field of scientific research. DMNB is a fluorescent probe that is commonly used to detect the presence of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response. Therefore, the development of sensitive and selective methods for NO detection is of great importance in the field of biomedical research.

Mechanism of Action

The mechanism of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves the reaction of NO with the nitro group of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, resulting in the formation of a highly fluorescent product. The reaction is highly specific for NO and does not interfere with other reactive oxygen or nitrogen species such as superoxide, hydrogen peroxide, or peroxynitrite. The reaction of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide with NO is reversible, and the fluorescence intensity of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be used to measure the concentration of NO in biological samples.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been shown to be a highly sensitive and selective fluorescent probe for the detection of NO in biological systems. The use of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has led to a better understanding of the role of NO in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has also been used to investigate the effects of NO on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide as a fluorescent probe for NO detection include its high sensitivity and selectivity, ease of use, and compatibility with various biological samples. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is also a relatively low-cost reagent compared to other NO detection methods such as electron paramagnetic resonance (EPR) and chemiluminescence. However, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has some limitations, including its sensitivity to temperature, pH, and other environmental factors. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can also be affected by other compounds that may interfere with the reaction between N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide and NO.

Future Directions

There are several future directions for the development and application of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide. One direction is to optimize the synthesis method of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide to improve its yield and purity. Another direction is to develop new fluorescent probes with improved sensitivity and selectivity for NO detection. These probes may be based on the structure of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide or other fluorescent molecules. Additionally, the application of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide and other NO detection methods in clinical settings may provide new insights into the diagnosis and treatment of various diseases.

Synthesis Methods

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be synthesized by the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide as a yellow solid with a high purity and yield. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be further purified by recrystallization from an appropriate solvent such as ethanol or acetonitrile.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been widely used as a fluorescent probe for the detection of NO in biological systems. The mechanism of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves the reaction of NO with the nitro group of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, resulting in the formation of a highly fluorescent product. This reaction is highly selective for NO and does not interfere with other reactive oxygen or nitrogen species. Therefore, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a valuable tool for the quantitative measurement of NO in biological samples such as blood, urine, and tissue homogenates.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-7-10(2)14-13(8-9)23-16(17-14)18-15(20)11-5-3-4-6-12(11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBJAVUFURVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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